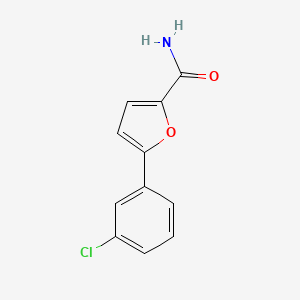
2,5-Dichloro-4,6-dimethylpyrimidine
Overview
Description
2,5-Dichloro-4,6-dimethylpyrimidine (DCMPD) is an organic compound used in a variety of scientific research applications. It is a colorless crystalline solid that is highly soluble in water and has a melting point of 97-98°C. DCMPD is a derivative of pyrimidine, a six-membered ring-like structure composed of four nitrogen atoms and two carbon atoms. It is a versatile compound that is used in a number of research fields, including organic synthesis, medicinal chemistry, and nanotechnology.
Scientific Research Applications
Molecular Recognition and Crystal Structure
2,5-Dichloro-4,6-dimethylpyrimidine and its derivatives play a significant role in molecular recognition, crucial for targeted drug action. The crystal structures of compounds containing these pyrimidines, such as 4-amino-5-chloro-2,6-dimethylpyrimidinium salts, demonstrate various tautomeric forms and hydrogen bonding, which are key in molecular interactions. Such structural studies aid in understanding drug interactions at the molecular level (Rajam et al., 2017).
Spectroscopic Analysis and Drug Activity
Spectroscopic methods are used to study compounds like 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid, providing insights into their structure and potential biological activities. For instance, studies on DNA cleavage activity and spectroscopic properties help understand how these compounds interact with biological systems, which is essential for drug design (Çiğdem Karabacak Atay et al., 2018).
Cocrystal Design in Pharmaceutical Development
The design of cocrystals involving this compound and carboxylic acids is a significant area of research. These cocrystals, used in pharmaceuticals, show diverse hydrogen bonding patterns, crucial for drug efficacy and stability. Such studies are vital for the development of new pharmaceutical compounds with enhanced properties (Rajam et al., 2018).
Antibacterial and Antifungal Applications
Pyrimidine derivatives, including those related to this compound, exhibit significant antibacterial and antifungal activities. Research into these compounds, such as their efficacy against various bacteria and fungi, is crucial for developing new antimicrobial agents (Z. Khan et al., 2015).
Proton Transfer Studies for Analytical Applications
Studies involving proton transfer complexes of derivatives of this compound contribute to analytical chemistry, particularly in spectrophotometric determinations. Such research enhances our understanding of chemical interactions, which can be applied in various analytical techniques (M. M. Habeeb et al., 2009).
Novel Semiconducting Polymers
Research on novel conjugated polymers synthesized from this compound explores their potential applications in semiconductor technology. This area of research is pivotal for the advancement of electronic materials and devices (S. S. Gunathilake et al., 2013).
Safety and Hazards
Mechanism of Action
Mode of Action
2,5-Dichloro-4,6-dimethylpyrimidine is a chlorinated pyrimidine derivative. It can undergo nucleophilic aromatic substitution reactions . The chlorine atoms on the pyrimidine ring can be replaced by other groups, such as amino or alkyl groups, in the presence of a suitable nucleophile . This allows the compound to form various derivatives, potentially interacting with different biological targets.
Biochemical Pathways
Pyrimidine derivatives are known to play crucial roles in nucleic acid synthesis and metabolism, which are fundamental biochemical pathways in all living organisms .
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can influence its bioavailability, have been calculated . It has a high GI absorption and is BBB permeant . These properties suggest that the compound could be well-absorbed and distributed in the body.
Result of Action
Given its potential to form various derivatives through nucleophilic substitution reactions, it could interact with different cellular targets and exert diverse effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction conditions, such as temperature and the presence of a suitable nucleophile, can affect its ability to undergo nucleophilic substitution reactions . Moreover, its stability and reactivity could be influenced by storage conditions .
Properties
IUPAC Name |
2,5-dichloro-4,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-3-5(7)4(2)10-6(8)9-3/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQQKYAEQGBNCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801295260 | |
| Record name | 2,5-Dichloro-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19573-83-2 | |
| Record name | 2,5-Dichloro-4,6-dimethylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19573-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichloro-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5Z)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B3034530.png)





![2-[(3-chlorobenzoyl)amino]propanoic Acid](/img/structure/B3034539.png)






